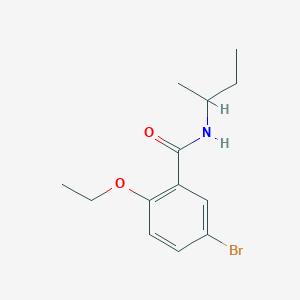![molecular formula C19H17FO5 B268652 4-[(Tetrahydro-2-furanylmethoxy)carbonyl]phenyl 2-fluorobenzoate](/img/structure/B268652.png)
4-[(Tetrahydro-2-furanylmethoxy)carbonyl]phenyl 2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Tetrahydro-2-furanylmethoxy)carbonyl]phenyl 2-fluorobenzoate, commonly known as THFM-Bz-2-F, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. THFM-Bz-2-F is a derivative of benzoate, which is known for its wide range of biological activities.
Mechanism of Action
The mechanism of action of THFM-Bz-2-F is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. THFM-Bz-2-F has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory molecules. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
THFM-Bz-2-F has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory molecules. It has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage. THFM-Bz-2-F has been shown to induce cell death in cancer cells, which makes it a potential candidate for the development of new anticancer drugs.
Advantages and Limitations for Lab Experiments
THFM-Bz-2-F has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also relatively inexpensive compared to other compounds with similar properties. However, there are some limitations to the use of THFM-Bz-2-F in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited stability in certain conditions, which can affect the reproducibility of experiments.
Future Directions
There are several future directions for the study of THFM-Bz-2-F. One potential direction is the development of new drugs for the treatment of various diseases. THFM-Bz-2-F has shown promising results in preclinical studies for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the study of THFM-Bz-2-F in the field of materials science. THFM-Bz-2-F has been shown to have potential applications in the development of new materials with improved properties. Overall, the study of THFM-Bz-2-F has the potential to lead to the development of new drugs and materials with a wide range of applications.
Synthesis Methods
The synthesis of THFM-Bz-2-F involves the reaction of 4-(hydroxymethyl)phenyl 2-fluorobenzoate with tetrahydro-2-furanmethanol in the presence of a catalyst. The reaction is carried out under specific conditions to obtain a high yield of the desired product. The purity of the product is then verified using various analytical techniques such as NMR, HPLC, and mass spectrometry.
Scientific Research Applications
THFM-Bz-2-F has been studied extensively for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. THFM-Bz-2-F has been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential applications in the field of materials science, where it has been used in the development of new materials with improved properties.
properties
Product Name |
4-[(Tetrahydro-2-furanylmethoxy)carbonyl]phenyl 2-fluorobenzoate |
|---|---|
Molecular Formula |
C19H17FO5 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
[4-(oxolan-2-ylmethoxycarbonyl)phenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C19H17FO5/c20-17-6-2-1-5-16(17)19(22)25-14-9-7-13(8-10-14)18(21)24-12-15-4-3-11-23-15/h1-2,5-10,15H,3-4,11-12H2 |
InChI Key |
MDFDSADPLRUZDS-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F |
Canonical SMILES |
C1CC(OC1)COC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268570.png)
![2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268572.png)

![N-[2-(allyloxy)phenyl]-2-furamide](/img/structure/B268574.png)
![N-[2-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B268575.png)
![N-[4-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268577.png)

![N-[2-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268579.png)
![N-[3-(allyloxy)phenyl]isonicotinamide](/img/structure/B268582.png)
![2-(4-chlorophenoxy)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B268583.png)
![N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B268585.png)
![N-[2-(benzyloxy)phenyl]butanamide](/img/structure/B268588.png)

![N-[3-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B268591.png)